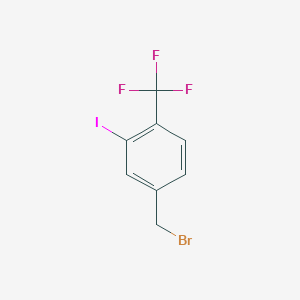

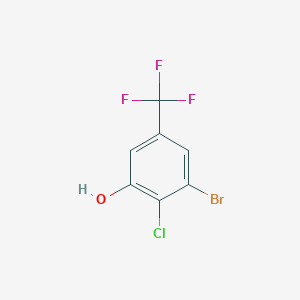

3-Iodo-4-(trifluoromethyl)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

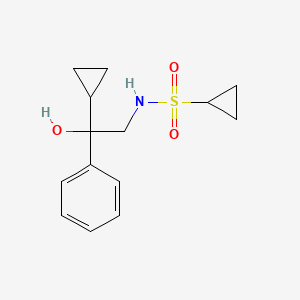

“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrF3I. It has a molecular weight of 364.93 . It is a solid powder at room temperature .

Molecular Structure Analysis

The InChI code for “3-Iodo-4-(trifluoromethyl)benzyl bromide” is 1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a solid powder at room temperature . It has a molecular weight of 364.93 . The compound is insoluble in water .Applications De Recherche Scientifique

Radical Chemistry with Hypervalent Iodine Compounds

Hypervalent iodine(III) compounds, including those related to 3-Iodo-4-(trifluoromethyl)benzyl bromide, demonstrate significant utility in radical chemistry. These compounds can act as electrophiles and single electron oxidants for generating carbon and heteroatom radicals, facilitating the construction of diverse chemical bonds. Specifically, they can be utilized in the synthesis of compounds containing CF3, perfluoroalkyl, azido, cyano, and other functional groups through both ionic and radical pathways. This versatility opens avenues for alkane C–H functionalization and the synthesis of N-heterocycles and perfluoroalkylated compounds without the need for transition metal catalysts (Xi Wang & A. Studer, 2017).

Trifluoromethylation Reactions

The fluoroform-derived CuCF3 method allows for the trifluoromethylation of aryl and heteroaryl halides, including iodoarenes and aromatic bromides, to produce benzotrifluorides. This methodology highlights the efficiency of using halogenated precursors for introducing trifluoromethyl groups into aromatic compounds, a transformation crucial for enhancing the biological activity and physical properties of molecules in drug design and materials science (A. Lishchynskyi et al., 2013).

Antipathogenic Activity of Halogenated Compounds

Halogenated compounds, including those synthesized from precursors like 3-Iodo-4-(trifluoromethyl)benzyl bromide, have been evaluated for their antipathogenic activity. Specifically, acylthioureas derived from halogenated benzyl bromides exhibit significant antibacterial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents based on the chemical manipulation of halogenated precursors (Carmen Limban et al., 2011).

Fluorescence Sensing Applications

Halogenated compounds, akin to those derivable from 3-Iodo-4-(trifluoromethyl)benzyl bromide, find applications in fluorescence sensing. For instance, the design and utilization of highly luminescent triflate salts based on tetra(4-benzylpyridinium)-porphyrin frameworks demonstrate selective iodide sensing in water. Such chemosensors exploit the electronic properties of halogenated structures for environmental monitoring and analytical chemistry applications (María K Salomón-Flores et al., 2019).

Synthesis and Structural Analysis

The synthesis and X-ray crystallography of benziodoxaborole derivatives, including halogenated compounds, reveal insights into the structural characteristics of these hypervalent iodine heterocycles. Understanding the structural dynamics and reactivity of such compounds is fundamental for advancing synthetic methodologies and discovering new reactions relevant to pharmaceuticals and materials science (V. Nemykin et al., 2011).

Safety and Hazards

“3-Iodo-4-(trifluoromethyl)benzyl bromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-(bromomethyl)-2-iodo-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(7(13)3-5)8(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEZQPBWYYKMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)benzyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)